

Bis-(PEG6-acid)-SS chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bis-(PEG6-acid)-SS	
Cat. No.:	B8024985	Get Quote

A Technical Guide to Bis-(PEG6-acid)-SS: Properties, Protocols, and Applications

This guide provides an in-depth overview of the chemical properties, experimental methodologies, and core applications of **Bis-(PEG6-acid)-SS**, a homobifunctional and cleavable crosslinker. Designed for researchers, chemists, and drug development professionals, this document details the essential characteristics of this reagent and provides structured protocols for its effective use in bioconjugation and the development of advanced drug delivery systems.

Core Chemical Properties

Bis-(PEG6-acid)-SS, systematically named Acid-PEG6-SS-PEG6-acid, is a specialized chemical linker designed for bioconjugation. Its structure features two terminal carboxylic acid groups and a central disulfide bond, separated by hydrophilic hexaethylene glycol (PEG6) spacers. This unique architecture imparts specific functionalities crucial for its role in modern drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs).[1][2]

The PEG spacers enhance the solubility of the molecule in aqueous buffers, which is highly beneficial when working with biological macromolecules.[2] The terminal carboxylic acids serve as reactive handles for conjugation, while the disulfide bond acts as a cleavable trigger for payload release in a reducing environment.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Bis-(PEG6-acid)-SS.



Property	Value	Source(s)
Systematic Name	Acid-PEG6-SS-PEG6-acid	[2][3][4]
CAS Number	2055014-97-4	[1][2][3][4]
Molecular Formula	C30H58O16S2	[2][3][4]
Molecular Weight	738.9 g/mol	[2][3]
Appearance	White to off-white solid or oil	Generic Data
Purity	Typically ≥95% or ≥98%	[2][3]
Storage Conditions	-20°C, stored under inert gas	[2][3][4]
Solubility	Soluble in water, DMSO, DMF	Generic Data
Reactive Groups	2 x Carboxylic Acid (-COOH)	[2][3]
Cleavage Site	1 x Disulfide Bond (-S-S-)	[2][3]

Mechanism of Action and Applications

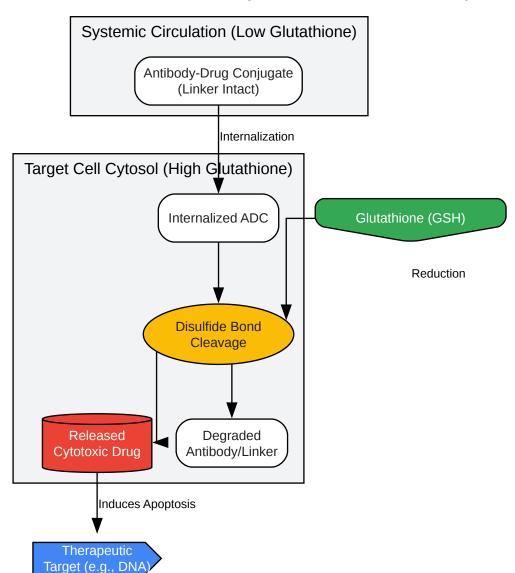
Bis-(PEG6-acid)-SS is primarily employed as a linker in ADCs to connect a cytotoxic drug to a monoclonal antibody. The resulting conjugate is designed to be stable in the bloodstream.[5][6] Upon reaching a target tumor cell, the ADC is internalized. The significantly higher concentration of glutathione (GSH) inside the cell compared to the extracellular environment leads to the reductive cleavage of the disulfide bond, releasing the drug payload.[5][6][7]

This targeted release mechanism is a cornerstone of ADC technology, aiming to maximize therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5][7]

Intracellular Cleavage Signaling Pathway

The diagram below illustrates the glutathione-mediated cleavage of the disulfide bond within the target cell.





Mechanism of Intracellular Drug Release via Disulfide Cleavage

Click to download full resolution via product page

Mechanism of glutathione-mediated payload release inside a target cell.

Experimental Protocols

The use of **Bis-(PEG6-acid)-SS** in bioconjugation typically involves a two-stage process:

 Activation of Carboxylic Acids: The terminal -COOH groups are activated to form a more reactive species, commonly an N-hydroxysuccinimide (NHS) ester.



 Conjugation to Amines: The activated linker is then reacted with primary amine groups (-NH₂) present on the antibody or payload molecule to form stable amide bonds.

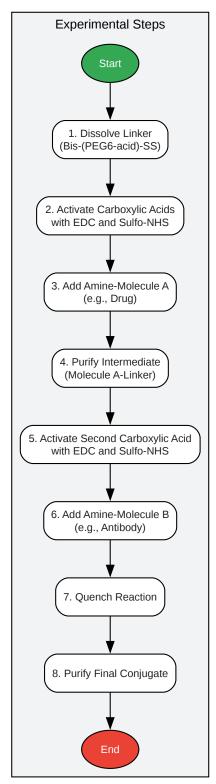
Below is a detailed, generalized protocol for conjugating two different amine-containing molecules (Molecule A and Molecule B) using **Bis-(PEG6-acid)-SS**.

General Bioconjugation Workflow

The following diagram outlines the key steps in a typical two-step conjugation experiment.



General Workflow for Bioconjugation



Click to download full resolution via product page

A typical experimental workflow for using the homobifunctional linker.



Detailed Methodology: Two-Step Conjugation

Materials:

- Bis-(PEG6-acid)-SS
- Molecule A (containing a primary amine)
- Molecule B (e.g., antibody, containing primary amines)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

Part 1: Conjugation of Linker to Molecule A

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately prior to use, as EDC is susceptible to hydrolysis.[8]
- Linker Dissolution: Dissolve Bis-(PEG6-acid)-SS in a small volume of anhydrous DMF or DMSO before diluting it into the Activation Buffer.
- Carboxylic Acid Activation:
 - Add a 10- to 20-fold molar excess of the dissolved Bis-(PEG6-acid)-SS to a tube.



- Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the linker solution.
- Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester on one end of the linker.[9]
- First Conjugation Reaction:
 - Dissolve Molecule A in Coupling Buffer.
 - Add the activated linker solution to the Molecule A solution. The pH of the reaction should be between 7.2 and 8.0 for efficient amine coupling.[10]
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Purification of Intermediate: Remove excess unreacted linker and activation reagents from the Molecule A-SS-PEG6-acid intermediate. This can be achieved using dialysis, sizeexclusion chromatography, or other methods appropriate for the size and properties of Molecule A.

Part 2: Conjugation of Intermediate to Molecule B (Antibody)

- Second Carboxylic Acid Activation:
 - Redissolve the purified Molecule A-SS-PEG6-acid intermediate in fresh Activation Buffer.
 - Repeat the activation step by adding a fresh solution of EDC and Sulfo-NHS.
 - Incubate for 15-30 minutes at room temperature.
- Second Conjugation Reaction:
 - Prepare Molecule B (e.g., an antibody) in Coupling Buffer at a concentration of 1-10 mg/mL.[11]
 - Add the newly activated Molecule A-SS-PEG6-NHS to the Molecule B solution. A typical starting point is a 10- to 20-fold molar excess of the linker-construct relative to the antibody.[11]



- Incubate for 2 hours at room temperature with gentle mixing.[9]
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active Sulfo-NHS esters.[8] Incubate for 15 minutes.
- Final Purification: Purify the final conjugate (e.g., Molecule A-Linker-Antibody) to remove all unreacted components. For antibodies, dialysis against PBS or size-exclusion chromatography is highly effective.
- Characterization and Storage: Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the drug-to-antibody ratio (DAR). Store the purified conjugate under conditions appropriate for the antibody, typically at 4°C or frozen at -80°C.

This comprehensive guide provides the foundational knowledge and protocols for utilizing **Bis-** (**PEG6-acid**)-**SS** in advanced bioconjugation applications. Researchers should optimize reagent concentrations and reaction times for their specific molecules to achieve the desired degree of conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 3. Cleavable Linker Annotation Creative Biolabs [creative-biolabs.com]
- 4. tebubio.com [tebubio.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate PMC [pmc.ncbi.nlm.nih.gov]



- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [Bis-(PEG6-acid)-SS chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8024985#bis-peg6-acid-ss-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com